An In-depth Technical Guide to 2-Amino-2-methyl-4-phenylbutanenitrile (CAS 96866-55-6)
An In-depth Technical Guide to 2-Amino-2-methyl-4-phenylbutanenitrile (CAS 96866-55-6)
This document provides a comprehensive technical overview of 2-Amino-2-methyl-4-phenylbutanenitrile, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This guide delves into the synthesis, physicochemical properties, spectroscopic profile, and potential applications of this molecule, grounding all technical claims in authoritative references.
Introduction and Strategic Importance
2-Amino-2-methyl-4-phenylbutanenitrile, identified by CAS number 96866-55-6, is an α-aminonitrile. Its structure is characterized by a quaternary carbon atom bonded to an amino group, a nitrile group, a methyl group, and a phenylethyl group. This unique arrangement makes it a valuable chiral building block and a precursor for synthesizing α,α-disubstituted amino acids—a class of unnatural amino acids that are of significant interest in medicinal chemistry for their ability to introduce conformational constraints into peptides and other bioactive molecules[1]. The phenethylamine scaffold within its structure is also a well-known pharmacophore present in many neuroactive compounds, suggesting its potential as a starting point for the development of novel central nervous system (CNS) agents[2].
Synthesis and Mechanistic Insight
The most direct and widely adopted method for synthesizing α-aminonitriles is the Strecker synthesis, a classic multi-component reaction first reported in 1850[3]. This one-pot reaction offers high atom economy and is a cornerstone of amino acid synthesis[3][4][5].
The Strecker Synthesis Pathway
The synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile proceeds via the reaction of a ketone (4-phenyl-2-butanone, also known as benzylacetone), an ammonia source, and a cyanide source.
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Reactants:
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Ketone: 4-phenyl-2-butanone (CAS 2550-26-7)
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Ammonia Source: Ammonia (NH₃) or an ammonium salt like ammonium chloride (NH₄Cl)
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Cyanide Source: Sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN)[6]
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The overall reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.[5]
Reaction Mechanism
The causality of the Strecker synthesis is a well-established, three-step process:
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Imine Formation: The carbonyl carbon of 4-phenyl-2-butanone is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by dehydration to form a protonated imine, or iminium ion.
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Cyanide Addition: The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion. This step creates the crucial C-C bond and establishes the α-aminonitrile core structure.
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Protonation: The resulting anionic intermediate is protonated, typically by water or another protic species in the reaction mixture, to yield the final product, 2-Amino-2-methyl-4-phenylbutanenitrile.
Caption: Strecker synthesis workflow for 2-Amino-2-methyl-4-phenylbutanenitrile.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure adapted from established methodologies for the Strecker synthesis[6][7]. Each step is designed to ensure reaction completion and facilitate purification.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), dissolve 4-phenyl-2-butanone (1 equivalent) in methanol.
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Ammonia Addition: Add a solution of aqueous ammonia (e.g., 28-30%, ~5-10 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, ~1.2 equivalents) in water. Cool the reaction flask to 0°C using an ice bath. Add the NaCN solution dropwise via the dropping funnel over 30-60 minutes. Caution: This step is highly exothermic and releases toxic HCN gas; it must be performed in a well-ventilated fume hood.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
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Work-up and Extraction: Quench the reaction by carefully adding water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude aminonitrile can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Amino-2-methyl-4-phenylbutanenitrile.
Physicochemical and Spectroscopic Profile
Characterization of the final product is essential to confirm its identity and purity. While extensive experimental data for this specific compound is scarce in the literature, its properties can be predicted based on its structure and data from analogous compounds[8][9].
Physicochemical Properties
| Property | Value | Data Type | Source |
| CAS Number | 96866-55-6 | - | - |
| Molecular Formula | C₁₁H₁₄N₂ | - | - |
| Molecular Weight | 174.24 g/mol | Computed | PubChem |
| Appearance | Colorless to yellow liquid/oil (predicted) | Predicted | - |
| Boiling Point | Not available | Experimental | - |
| Melting Point | Not available | Experimental | - |
| Solubility | Predicted to be soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) and sparingly soluble in water. | Predicted | - |
| LogP (Computed) | ~1.5 - 2.5 (predicted) | Computed | - |
Spectroscopic Data for Structural Elucidation
The following are the expected spectroscopic features for 2-Amino-2-methyl-4-phenylbutanenitrile, which are critical for its unambiguous identification.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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δ ~7.1-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl group).
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δ ~2.6-2.8 ppm: Multiplet, 2H (methylene protons, -CH₂-Ph).
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δ ~1.8-2.0 ppm: Multiplet, 2H (methylene protons, -C-CH₂-CH₂-).
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δ ~1.6-2.0 ppm: Broad singlet, 2H (amine protons, -NH₂). This signal may exchange with D₂O.
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δ ~1.4 ppm: Singlet, 3H (methyl protons, -CH₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ ~138-140 ppm: Quaternary aromatic carbon.
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δ ~126-129 ppm: Aromatic CH carbons.
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δ ~120-125 ppm: Nitrile carbon (-C≡N).
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δ ~55-60 ppm: Quaternary carbon (-C(NH₂)(CN)-).
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δ ~40-45 ppm: Methylene carbon (-C-CH₂-CH₂-).
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δ ~30-35 ppm: Methylene carbon (-CH₂-Ph).
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δ ~25-30 ppm: Methyl carbon (-CH₃).
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-
IR (Infrared) Spectroscopy:
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ν ~3300-3400 cm⁻¹: N-H stretching (primary amine), typically two bands.
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ν ~3000-3100 cm⁻¹: Aromatic C-H stretching.
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ν ~2850-2960 cm⁻¹: Aliphatic C-H stretching.
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ν ~2220-2260 cm⁻¹: C≡N stretching (nitrile), typically a sharp, medium-intensity band.
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ν ~1600, 1495 cm⁻¹: C=C stretching (aromatic ring).
-
-
MS (Mass Spectrometry):
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[M]⁺: Expected molecular ion peak at m/z = 174.
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Fragmentation: Key fragments would likely arise from the loss of HCN (m/z = 147) and cleavage of the phenylethyl side chain.
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Caption: A typical workflow for the analytical characterization of a synthesized compound.
Applications in Research and Drug Development
The true value of 2-Amino-2-methyl-4-phenylbutanenitrile lies in its role as a versatile synthetic intermediate.
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Precursor to Unnatural Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-methyl-4-phenylbutanoic acid. This α,α-disubstituted amino acid can be incorporated into peptides to enhance their metabolic stability or to enforce specific secondary structures, a key strategy in modern drug design[1].
-
Building Block for Heterocycles: The vicinal amino and nitrile functionalities are primed for cyclization reactions to form various nitrogen-containing heterocycles, which are privileged structures in many approved drugs[10].
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Scaffold for CNS Drug Discovery: As an analog of phenethylamine, this molecule and its derivatives are logical candidates for screening in CNS-targeted drug discovery programs. The core structure is amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) for targets such as adrenergic and dopamine receptors[2].
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-2-methyl-4-phenylbutanenitrile is not widely available, compounds of this class (α-aminonitriles) should be handled with significant caution due to their potential toxicity.
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Potential Hazards: α-Aminonitriles can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. In the presence of acid or moisture, they can potentially release hydrogen cyanide (HCN)[8][9].
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid creating aerosols or dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[11].
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations[11].
References
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NROChemistry. Strecker Synthesis. Available from: [Link]
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Wikipedia. Strecker amino acid synthesis. Available from: [Link]
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Pandey, J., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]
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Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
AAPPTEC. MSDS - Safety Data Sheet. Available from: [Link]
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PubChem. 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]
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Samanta, S., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-indandiones with Triazinanes. The Journal of Organic Chemistry. Available from: [Link]
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Singh, Om V., and Han, H. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
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